6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide in the presence of a phase transfer catalyst to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a bench-top continuous flow setup with Raney nickel as a catalyst .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Shares a similar pyridine core but with an amino group instead of a nitrile group.
2-Bromo-6-methylpyridine: Contains a bromine atom at the 2-position instead of a nitrile group.
6,6’-Dimethyl-2,2’-bipyridine: Features two pyridine rings connected by a single bond, with methyl groups at the 6-positions.
Uniqueness
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and nitrile groups on the pyridine ring enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-4-3-5-12(15-9)11-7-6-10(2)16-13(11)8-14/h3-7H,1-2H3 |
InChI Key |
LGIMMVOJMNDKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(C=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.